2-(Difluoromethyl)-4-iodopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

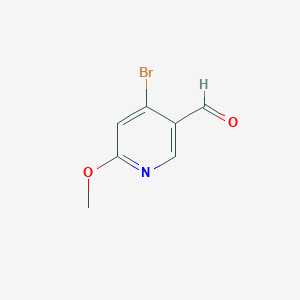

The compound “2-(difluoromethyl)-4-iodopyridine” is a type of organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “difluoromethyl” part suggests the presence of a -CF2H group, and “iodo” indicates the presence of an iodine atom .

Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones has been reported .Molecular Structure Analysis

The molecular structure of a compound with a difluoromethyl group can be analyzed using various techniques . For example, the supramolecular system of a similar compound, DFMO, has been studied using non-covalent interactions via Hirshfeld surface, molecular electrostatic potential, enrichment ratio, and energy frameworks analysis .Chemical Reactions Analysis

Difluoromethylation of heterocycles has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .Mechanism of Action

While specific information on the mechanism of action of “2-(difluoromethyl)-4-iodopyridine” is not available, compounds with a difluoromethyl group can have various biological activities. For example, Eflornithine, a difluoromethylated compound, is an irreversible inhibitor of the enzyme ornithine decarboxylase .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-4-iodopyridine involves the introduction of a difluoromethyl group onto a pyridine ring, followed by iodination of the resulting compound.", "Starting Materials": [ "2-chloro-4-iodopyridine", "difluoromethyl bromide", "potassium carbonate", "acetone", "sodium iodide", "copper(I) iodide", "triethylamine" ], "Reaction": [ "Step 1: Treatment of 2-chloro-4-iodopyridine with difluoromethyl bromide and potassium carbonate in acetone at reflux temperature to yield 2-(difluoromethyl)-4-chloropyridine.", "Step 2: Conversion of 2-(difluoromethyl)-4-chloropyridine to 2-(difluoromethyl)-4-iodopyridine by reaction with sodium iodide and copper(I) iodide in the presence of triethylamine at elevated temperature.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS RN |

1805958-30-8 |

Molecular Formula |

C6H4F2IN |

Molecular Weight |

255.00 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-iodopyridine |

InChI |

InChI=1S/C6H4F2IN/c7-6(8)5-3-4(9)1-2-10-5/h1-3,6H |

InChI Key |

ARUXKKMDZZRLQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1I)C(F)F |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B6236746.png)